molecular formula C4H7N3O2 B3127170 2-(nitromethyl)-4,5-dihydro-1H-imidazole CAS No. 338402-60-1

2-(nitromethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3127170
CAS No.: 338402-60-1
M. Wt: 129.12 g/mol
InChI Key: XDDKIEABPTZZTO-UHFFFAOYSA-N
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Description

2-(Nitromethyl)-4,5-dihydro-1H-imidazole is a versatile chemical intermediate based on the 4,5-dihydro-1H-imidazole (imidazoline) scaffold. This structure is known for its presence in compounds with significant biological and chemical relevance . The nitromethyl group at the 2-position offers a reactive handle for further synthetic transformations, making it a valuable building block in medicinal chemistry and drug discovery for the synthesis of more complex molecules. As with many specialized chemical reagents, its primary application lies in academic and industrial research as a precursor. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(nitromethyl)-4,5-dihydro-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h1-3H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDKIEABPTZZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Nitromethyl 4,5 Dihydro 1h Imidazole and Its Derivatives

Indirect Synthetic Routes to 2-Substituted 4,5-Dihydro-1H-imidazoles

Indirect synthetic routes involve the construction of the 4,5-dihydro-1H-imidazole ring from acyclic precursors. These methods are often more versatile and can provide better control over the final structure of the substituted dihydroimidazole (B8729859).

The most common and effective method for the synthesis of 2-substituted 4,5-dihydro-1H-imidazoles is the cyclization of ethylenediamine (B42938) with a suitable electrophilic partner that provides the C2 carbon and its substituent.

The reaction of ethylenediamine with nitriles is a well-established method for the preparation of 2-imidazolines (4,5-dihydro-1H-imidazoles). researchgate.net To synthesize 2-(nitromethyl)-4,5-dihydro-1H-imidazole, the logical nitrile precursor would be nitroacetonitrile. The reaction proceeds via nucleophilic attack of one of the amino groups of ethylenediamine on the nitrile carbon, followed by an intramolecular cyclization and elimination of ammonia (B1221849) to form the dihydroimidazole ring.

This reaction can be carried out under various conditions, often requiring heating and sometimes a catalyst. Sulfur has been reported as a catalyst for the condensation of nitriles with ethylenediamine. researchgate.net

Similarly, the condensation of ethylenediamine with esters, in this case, an ester of nitroacetic acid (e.g., ethyl nitroacetate), can also lead to the formation of the dihydroimidazole ring. This reaction typically requires more forcing conditions than the reaction with nitriles.

Table 2: Comparison of Precursors for Indirect Synthesis

Precursor Reaction Partner General Conditions Potential Advantages
Nitroacetonitrile Ethylenediamine Heating, optional catalyst (e.g., sulfur) Higher reactivity of the nitrile group

The indirect synthetic route, particularly through the condensation of ethylenediamine with nitroacetonitrile, appears to be a more plausible and controllable method for the synthesis of this compound compared to direct nitration strategies.

Cyclization Reactions for Dihydroimidazole Ring Formation

Reactions of Aldehydes with Ethylenediamine

The condensation of aldehydes with ethylenediamine is a fundamental and widely employed method for constructing the 4,5-dihydro-1H-imidazole (also known as imidazoline) ring system. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. The process often requires an oxidative step to yield the final dihydroimidazole product, as the initial cyclization product is an aminal which can be in equilibrium with the Schiff base. researchgate.net

Various reagents and conditions have been developed to facilitate this transformation efficiently. For instance, the reaction can be carried out in solvents like dichloromethane (B109758) under ultrasonic conditions, leading to high yields in a short amount of time. researchgate.net Another approach involves the use of an N-halosuccinimide (NXS) to treat the intermediate formed from the aldehyde and diamine, which also produces the dihydroimidazole in high yields under mild conditions (0 °C to room temperature). researchgate.net This method is tolerant of various functional groups, including halogens, nitriles, and esters. researchgate.net

The choice of oxidant and reaction conditions can significantly influence the final product. While some oxidative systems yield the desired dihydroimidazoles, others can lead to different outcomes. For example, using Oxone® as the oxidant in water with aromatic aldehydes and ethylenediamine unexpectedly produces aldoximes in excellent yields instead of dihydroimidazoles. mdpi.com

Table 1: Comparison of Conditions for Dihydroimidazole Synthesis from Aldehydes and Ethylenediamine

Catalyst/Reagent Solvent Conditions Yield Range Reference
None (Ultrasound) Dichloromethane 25 min 78.1% - 99% researchgate.net
N-halosuccinimide (NXS) Not specified 0 °C - Room Temp. High researchgate.net
I₂/KI/K₂CO₃ Water Not specified Not specified mdpi.com
One-Pot Synthetic Approaches for Dihydroimidazoles

These methods often involve the condensation of a 1,2-diamine with an aldehyde in the presence of a catalyst or an oxidizing agent. researchgate.net For example, a mild and efficient one-pot synthesis involves reacting various aldehydes and 1,2-diamines, followed by treatment with NXS, to give the corresponding dihydroimidazoles in high yields. researchgate.net Similarly, 2-substituted benzimidazoles can be synthesized in a one-pot reaction of o-phenylenediamines and aromatic aldehydes using ammonium (B1175870) acetate (B1210297) in ethanol, which provides excellent yields after simple recrystallization. researchgate.net The use of heterogeneous catalysts, such as engineered MgO@DFNS, has also been reported for the one-pot synthesis of benzimidazole (B57391) derivatives, offering the advantage of easy catalyst recovery and reuse, which is beneficial for industrial applications. rsc.org

Microwave-assisted one-pot syntheses have emerged as a powerful tool, significantly reducing reaction times while often improving yields. nih.gov For instance, novel imidazole (B134444) derivatives have been synthesized via a sequential two-step, one-pot, multicomponent reaction under microwave irradiation, demonstrating the versatility of this approach for creating complex heterocyclic structures. nih.gov

Introduction of the Nitromethyl Group via Advanced Coupling or Functionalization

The introduction of the nitromethyl group (-CH₂NO₂) is a critical step in the synthesis of the target compound. This can be achieved either by incorporating nitromethane (B149229) as a building block in the initial reaction or by functionalizing a pre-formed heterocyclic ring.

Utilization of Nitromethane in Multicomponent Reactions

Nitromethane (CH₃NO₂) is a versatile C1 building block in organic synthesis. wikipedia.org Its acidity (pKa ≈ 10.2 in water) allows for easy deprotonation to form a nucleophilic nitronate anion, which can participate in various carbon-carbon bond-forming reactions. wikipedia.org

In the context of heterocyclic synthesis, nitromethane can be used in multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic operation, incorporating a substantial portion of all reactant atoms. researchgate.netnih.gov The utilization of nitromethane in an MCR with an aldehyde and a diamine represents a direct and efficient strategy to assemble compounds like this compound. A plausible mechanism would involve a nitroaldol-type reaction (Henry reaction), where the nitronate anion adds to an aldehyde or a Schiff base intermediate formed in situ from the aldehyde and diamine. wikipedia.org Subsequent cyclization would then yield the desired heterocyclic product.

Functionalization of Pre-formed Dihydroimidazoles and Other Heterocycles

An alternative strategy involves the synthesis of the 4,5-dihydro-1H-imidazole ring first, followed by the introduction of the nitromethyl group at the C2 position. This approach relies on the functionalization of a C-H bond. For imidazole and its derivatives, the C2 proton is the most acidic and can be removed by a strong base like n-butyllithium to generate a potent nucleophile. nih.gov

This lithiated intermediate can then react with a suitable electrophile to introduce a substituent at the C2 position. Although direct reaction with a "CH₂NO₂⁺" synthon is challenging, a two-step sequence could be envisioned. For example, the C2 anion could react with formaldehyde (B43269) to install a hydroxymethyl group, which could then be converted to the nitromethyl group via a subsequent substitution reaction. Alternatively, the anion could be reacted with an electrophile like chloromethyl methyl sulfide, followed by oxidation and displacement with nitrite.

The regioselectivity of functionalization is a key consideration in imidazole chemistry. For instance, the N-alkylation of nitroimidazoles is sensitive to the position of the nitro group and the reaction conditions, which can direct the alkylating agent to different nitrogen atoms. researchgate.net This highlights the importance of carefully controlling reaction parameters to achieve the desired substitution pattern on a pre-formed ring.

Industrial Scale Production Considerations and Continuous Flow Reactor Methodologies

The transition from laboratory-scale synthesis to industrial production requires consideration of factors such as safety, scalability, cost-effectiveness, and process control. Continuous flow chemistry, utilizing microreactors or meso-scale reactors, offers significant advantages over traditional batch processing for the manufacture of fine chemicals and active pharmaceutical ingredients (APIs). tue.nlscielo.br

Key advantages of continuous flow processing include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents or performing highly exothermic reactions. researchgate.net

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control and efficient mixing. almacgroup.com

Improved Reproducibility and Control: Automated systems provide tight control over reaction parameters such as residence time, temperature, and stoichiometry, leading to consistent product quality. researchgate.net

Scalability: Scaling up production can often be achieved by running the system for longer periods ("scaling-up") or by operating multiple reactors in parallel ("numbering-up" or "scaling-out"), which is more predictable than scaling up batch reactors. scielo.br

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Aldehydes
Ethylenediamine
Dichloromethane
N-halosuccinimide (NXS)
Oxone®
Aldoximes
I₂ (Iodine)
KI (Potassium iodide)
K₂CO₃ (Potassium carbonate)
Pyridinium hydrobromide perbromide (PHPB)
o-phenylenediamine
Ammonium acetate
Ethanol
MgO@DFNS (Dendritic fibrous nanosilic-supported magnesium oxide)
Nitromethane
n-butyllithium
Formaldehyde

Chemical Transformations and Reaction Mechanisms of 2 Nitromethyl 4,5 Dihydro 1h Imidazole

Reactions of the Nitromethyl Group

The nitromethyl substituent is an electron-withdrawing group that significantly influences the molecule's reactivity. It provides pathways for oxidation, reduction, and nucleophilic substitution at the alpha-carbon.

Oxidation Pathways

The primary nitromethyl group can be converted to a carbonyl group through oxidative pathways, most notably the Nef reaction. wikipedia.orgalfa-chemistry.com This transformation typically involves the initial formation of a nitronate salt by treating the nitroalkane with a base. Subsequent acidification with a strong mineral acid, such as sulfuric acid, leads to the hydrolysis of the nitronate to form an aldehyde and nitrous oxide. chemeurope.comyoutube.com

The mechanism proceeds through the protonation of the nitronate to form a nitronic acid (aci-form). wikipedia.orgchemeurope.com Further protonation creates an iminium ion intermediate, which is then attacked by water. The resulting species undergoes rearrangement and elimination to yield the corresponding aldehyde, in this case, 2-formyl-4,5-dihydro-1H-imidazole. wikipedia.org

Reaction Mechanism: Nef Reaction

Deprotonation: The α-carbon of the nitromethyl group is deprotonated by a base to form a resonance-stabilized nitronate anion.

Protonation: The nitronate is protonated by a strong acid to yield the nitronic acid tautomer.

Hydrolysis: The nitronic acid is further protonated and undergoes nucleophilic attack by water, leading to a cascade of intermediates that ultimately release nitrous oxide and the aldehyde product. wikipedia.org

Alternative methods for oxidizing nitronates to carbonyls include using strong oxidizing agents like potassium permanganate (B83412) or ozone. alfa-chemistry.com

Reduction Reactions to Amine Derivatives

The nitro group is readily reducible to a primary amine, providing a key pathway to amino-functionalized dihydroimidazoles. This transformation is of significant interest for synthesizing compounds with varied biological and chemical properties. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation is a common and efficient method, typically utilizing catalysts such as Raney nickel, platinum(IV) oxide (PtO₂), or palladium on carbon (Pd/C) under a hydrogen atmosphere. wikipedia.orglkouniv.ac.in This method is often preferred for its clean reaction profile and high yields. nih.gov

Chemical reduction methods are also effective. Reagents like iron in acetic acid, tin(II) chloride in hydrochloric acid, or zinc dust in an acidic medium can achieve the reduction of the nitro group to an amine. wikipedia.org The reaction with iron scrap and hydrochloric acid is a widely used industrial process due to its cost-effectiveness. The product of this reaction is 2-(aminomethyl)-4,5-dihydro-1H-imidazole.

Table 1: Common Reagents for the Reduction of Nitro Groups to Amines
MethodReagent/CatalystTypical ConditionsReference
Catalytic HydrogenationH₂ / Raney NickelEthanol, Room Temperature, H₂ pressure wikipedia.org
Catalytic HydrogenationH₂ / Pd-C or PtO₂Various solvents, H₂ pressure wikipedia.org
Transfer HydrogenationAmmonium (B1175870) formate (B1220265) / Pd-CMethanol, Reflux frontiersin.org
Metal/Acid ReductionFe / HCl or Acetic AcidHeating/Reflux
Metal/Acid ReductionSnCl₂ / HClConcentrated HCl, Room Temperature lkouniv.ac.in
Metal Hydride ReductionLiAlH₄Anhydrous ether or THF; generally avoided for nitroarenes but can be used for nitroalkanes wikipedia.org

Nucleophilic Substitution Reactions

While direct nucleophilic substitution on the nitrogen of the nitro group is not common, the α-carbon of the nitromethyl group is reactive towards electrophiles. The hydrogen atoms on this carbon are acidic (pKa ≈ 11 in aqueous solution) due to the strong electron-withdrawing nature of the nitro group. wikipedia.orgnih.gov This allows for deprotonation by a base to form a nitronate anion.

This nitronate anion is a potent nucleophile and can react with various electrophiles in C-alkylation reactions. nih.govyoutube.com However, the reaction can be complicated by competing O-alkylation, which is often a significant side reaction. youtube.com The choice of solvent, counter-ion, and electrophile can influence the ratio of C- to O-alkylation. researchgate.net

Examples of Nucleophilic Reactions:

Alkylation: Reaction of the nitronate with alkyl halides can lead to chain extension. Catalytic methods, for instance using nickel or copper catalysts, have been developed to favor C-alkylation. nih.govnih.gov

Henry Reaction (Nitroaldol Reaction): The nitronate anion can add to aldehydes or ketones to form β-nitro alcohols. wikipedia.org This is a powerful carbon-carbon bond-forming reaction.

Michael Addition: As a soft nucleophile, the nitronate can participate in conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.org

Reactions Involving the Dihydroimidazole (B8729859) Ring System

The 4,5-dihydro-1H-imidazole, or imidazoline (B1206853), ring is a cyclic aminal. This structure imparts specific reactivity, particularly susceptibility to ring-opening via hydrolysis and the potential for aromatization to the more stable imidazole (B134444) ring.

Ring-Opening Reactions

The dihydroimidazole ring is susceptible to hydrolysis, particularly under acidic conditions, which catalyze the cleavage of the C-N bonds within the aminal structure. researchgate.netacs.org The reaction mechanism involves the protonation of one of the ring's nitrogen atoms, which facilitates a nucleophilic attack by water at the C2 carbon. nih.govwhiterose.ac.uk

This initial attack leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and cleavage of a C-N bond result in the opening of the ring to form N-(2-aminoethyl)-2-nitroacetamide. researchgate.net Under more vigorous conditions, this amide can be further hydrolyzed to yield ethylenediamine (B42938) and nitroacetic acid. The rate of hydrolysis is significantly influenced by pH, temperature, and the nature of the substituent at the C2 position. researchgate.netwhiterose.ac.uk

Table 2: Conditions and Products of Imidazoline Ring Hydrolysis
ConditionsIntermediate ProductFinal ProductsMechanism TypeReference
Acidic (e.g., aq. HCl, pH < 6)N-(2-aminoethyl)-2-nitroacetamideEthylenediamine, Nitroacetic acidAcid-catalyzed researchgate.netwhiterose.ac.uk
Neutral (pH ≈ 7)Slow hydrolysis-- researchgate.net
Alkaline (e.g., aq. NaOH, pH > 9)N-(2-aminoethyl)-2-nitroacetamideEthylenediamine, Nitroacetic acidBase-catalyzed researchgate.net

Aromatization and Dehydrogenation to Imidazoles

The dihydroimidazole ring can be converted to the corresponding aromatic imidazole ring through dehydrogenation (oxidative aromatization). This transformation results in the formation of 2-(nitromethyl)imidazole, a more thermodynamically stable aromatic system. This reaction is a key method for the synthesis of 2-substituted imidazoles from their dihydro precursors. organic-chemistry.orgacs.org

This process typically requires an oxidizing agent or a dehydrogenation catalyst. A variety of reagents and catalytic systems have been shown to be effective for this conversion. researchgate.net

Common Dehydrogenation Methods:

Catalytic Dehydrogenation: This method often involves heating the dihydroimidazole in the presence of a metal catalyst such as Raney nickel, palladium, or platinum at elevated temperatures (e.g., 200-300 °C). nih.gov

Chemical Oxidation: Various oxidizing agents can effect the aromatization under milder conditions. Reagents like potassium permanganate (KMnO₄) supported on silica (B1680970) gel, (diacetoxyiodo)benzene, or manganese(III) porphyrin complexes have been successfully employed. organic-chemistry.orgresearchgate.net

The choice of method depends on the stability of the substituents on the ring and the desired reaction conditions. The conversion to the imidazole scaffold is driven by the significant gain in aromatic stabilization energy.

Diamine Exchange Reactions of Substituted Dihydroimidazoles

The specific class of reactions termed "diamine exchange" for 2-substituted-4,5-dihydro-1H-imidazoles is not extensively documented in peer-reviewed literature. This reaction would conceptually involve the substitution of the ethylenediamine backbone of the dihydroimidazole ring with a different diamine, representing a form of transamination for the cyclic amidine system.

While direct exchange reactions are not commonly reported, the synthesis of dihydroimidazoles (imidazolines) often involves the condensation of a carboxylic acid derivative (like a nitrile or ester) with a diamine, such as ethylenediamine. For instance, a convenient method for converting nitriles to imidazolines utilizes ethylenediamine in the presence of trimethylaluminum. This synthetic route establishes the fundamental link between a diamine and the dihydroimidazole core.

The reactivity of the cyclic amidine functional group within the dihydroimidazole ring is central to any potential exchange mechanism. Such a transformation would likely require equilibrium-driven conditions, perhaps catalyzed by acid or base, to facilitate the ring-opening of the dihydroimidazole, elimination of the original diamine, and subsequent ring-closure with the new, incoming diamine. Plausible, related transformations for cyclic amidines include hydrolysis (ring-opening by water) or reactions with other strong nucleophiles at the electrophilic C2 carbon. However, a direct swap of the diamine backbone remains a speculative pathway without specific literature precedent.

Mechanistic Insights into Electrophilic and Nucleophilic Processes in Nitrated Imidazoles

The presence of a nitro group profoundly influences the electronic character and subsequent reactivity of the imidazole or dihydroimidazole ring, governing its interactions with both electrophiles and nucleophiles. The nitromethyl substituent at the C2 position of the dihydroimidazole ring introduces unique reactivity patterns distinct from those of simple nitroimidazoles where the nitro group is directly attached to the aromatic ring.

Electrophilic Processes: Electrophilic attack on a nitrated imidazole system is generally disfavored due to the strong electron-withdrawing nature of the nitro group, which deactivates the heterocyclic ring. In traditional electrophilic aromatic substitution, such as the nitration of benzene, a potent electrophile like the nitronium ion (NO₂⁺) is generated by mixing nitric and sulfuric acids. masterorganicchemistry.comlibretexts.orgyoutube.com This electrophile attacks the electron-rich aromatic system. masterorganicchemistry.com In the case of an already nitrated imidazole, the ring's electron density is significantly diminished, making further electrophilic substitution challenging. Potential sites for electrophilic attack would be the ring nitrogen atoms. For instance, alkylation of nitroimidazoles typically occurs at a ring nitrogen, with regioselectivity influenced by the position of substituents and reaction conditions. researchgate.net

Nucleophilic Processes: Conversely, the electron deficiency induced by the nitro group activates the heterocyclic system toward nucleophilic attack. In nitroimidazoles, this can manifest as nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group (sometimes the nitro group itself) on the ring. The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is greatly enhanced by the presence of strong electron-withdrawing groups like the nitro group. The exocyclic nitromethyl group in 2-(nitromethyl)-4,5-dihydro-1H-imidazole also creates a site for nucleophilic reactions; the protons on the methylene (B1212753) carbon are acidic and can be abstracted by a base, generating a nucleophilic nitronate anion that can then react with electrophiles.

Understanding Reactivity Through Electron-Withdrawing Effects of the Nitro Group

The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the rest of the molecule through the sigma bond framework.

Resonance Effect (-R): When attached to a conjugated system, the nitro group can withdraw electron density via resonance, delocalizing pi-electrons onto its oxygen atoms.

These combined effects drastically reduce the electron density of the attached scaffold. nih.gov This electronic perturbation has several key consequences for the reactivity of this compound:

Increased Acidity of α-Hydrogens: The strong electron-withdrawing effect of the nitro group significantly increases the acidity of the protons on the adjacent methylene (—CH₂—) group. This facilitates the formation of a resonance-stabilized nitronate anion upon treatment with a base. This anion is a key intermediate in many reactions, including Henry (nitroaldol) reactions and Michael additions.

Activation towards Nucleophiles: By reducing electron density at the C2 position of the dihydroimidazole ring, the nitro group makes this carbon more electrophilic and thus more susceptible to attack by nucleophiles.

Quantum chemical studies on imidazole derivatives quantify these effects through various descriptors. As shown in the table below, the presence of a nitro group generally increases chemical hardness (η), indicating greater stability, and significantly impacts proton affinity (PA), which relates to basicity.

Compound TypeChemical Hardness (η) (eV)Proton Affinity (PA) (eV)Electrophilicity Index (ω) (eV)
Non-nitrated Imidazole Derivative (S4-1)6.026.960.46
2-Nitroimidazole (B3424786) Derivative (2NS5-2)7.3810.780.18
5-Nitroimidazole Derivative (5NS1-1)6.9110.170.16

Data adapted from studies on substituted nitroimidazoles. The values illustrate general trends.

Redox Chemistry of Nitro-Substituted Imidazoles

The redox chemistry of nitro-substituted imidazoles is fundamental to their use as hypoxia-selective agents and is characterized by the stepwise reduction of the nitro group. This process is highly dependent on the local oxygen concentration and the redox potential of the molecule.

The key event is a one-electron reduction of the nitro group (R—NO₂) to form a nitro radical anion (R—NO₂˙⁻). The ease with which a compound accepts this electron is quantified by its one-electron reduction potential (E¹).

Under Aerobic Conditions (Normal Oxygen Levels): The newly formed nitro radical anion is unstable in the presence of oxygen. It rapidly transfers its extra electron to an oxygen molecule (O₂) to form a superoxide (B77818) radical (O₂˙⁻), regenerating the parent nitro compound. This process, known as "futile cycling," can be repeated, leading to the accumulation of reactive oxygen species (ROS) and oxidative stress.

Under Hypoxic Conditions (Low Oxygen Levels): In the absence of sufficient oxygen to re-oxidize the radical anion, it can undergo further, irreversible reduction. This multi-step process involves the addition of more electrons and protons to yield progressively reduced species, including the nitroso (R—NO), hydroxylamino (R—NHOH), and ultimately the amino (R—NH₂) derivatives. These highly reactive intermediates, particularly the hydroxylamino species, can form covalent bonds with cellular macromolecules like DNA and proteins, leading to cytotoxicity. This selective toxicity in low-oxygen environments is the basis for the therapeutic action of certain nitroimidazole-based antibiotics and anticancer agents.

The one-electron reduction potential is a critical determinant of this biological activity. Compounds with more positive (less negative) reduction potentials are more easily reduced and often exhibit greater hypoxic selectivity.

CompoundOne-Electron Reduction Potential (E¹₇ at pH 7) (mV vs NHE)
Nitrobenzene-486
Metronidazole (a 5-nitroimidazole)-486
Misonidazole (a 2-nitroimidazole)-389
p-Nitroacetophenone-355

Data represent typical values for nitroaromatic compounds and illustrate the range of reduction potentials that govern redox activity.

Advanced Spectroscopic and Structural Elucidation of 2 Nitromethyl 4,5 Dihydro 1h Imidazole Systems

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of the atoms.

For derivatives of 4,5-dihydro-1H-imidazole (also known as 2-imidazoline), crystallographic studies reveal key structural features. For instance, in the related compound 2-(2-Thienyl)-4,5-dihydro-1H-imidazole, the two five-membered rings (thiophene and dihydroimidazole) are twisted relative to each other. nih.gov Similarly, in 2-p-Tolyl-4,5-dihydro-1H-imidazole, the six- and five-membered rings are nearly co-planar. nih.gov In the solid state, these molecules are often linked by intermolecular N—H···N hydrogen bonds, forming one-dimensional chains. nih.govnih.gov

A crystallographic analysis of 2-(nitromethyl)-4,5-dihydro-1H-imidazole would be expected to determine the planarity of the dihydroimidazole (B8729859) ring, the conformation of the nitromethyl group relative to the ring, and the intermolecular interactions, such as hydrogen bonding involving the N-H group and the nitro group, which dictate the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For this compound, the spectrum would show distinct signals for the protons of the nitromethyl group (–CH₂NO₂) and the dihydroimidazole ring (–CH₂–CH₂– and N–H).

Dihydroimidazole Ring Protons: The four protons of the C4 and C5 positions (–CH₂–CH₂–) would likely appear as a singlet or a complex multiplet, depending on the solvent and temperature, typically in the range of 3.0-4.0 ppm.

Nitromethyl Protons: The two protons of the methylene (B1212753) group attached to the nitro group (–CH₂NO₂) would be expected to appear as a singlet at a lower field (downfield), likely in the 4.5-5.5 ppm range, due to the strong electron-withdrawing effect of the nitro group.

NH Proton: The proton on the nitrogen atom would typically appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Proton GroupPredicted Chemical Shift (ppm)Multiplicity
-CH₂-CH₂- (Ring)3.0 - 4.0Singlet / Multiplet
-CH₂NO₂ (Side Chain)4.5 - 5.5Singlet
N-HVariable (Broad)Singlet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Dihydroimidazole Ring Carbons: The C4 and C5 carbons (–CH₂–CH₂–) would be expected to resonate at approximately 40-50 ppm. The C2 carbon, being part of an aminal-like structure (N–C–N) and attached to the nitromethyl group, would appear further downfield, typically in the range of 150-160 ppm.

Nitromethyl Carbon: The carbon of the nitromethyl group (–CH₂NO₂) would be deshielded by the nitro group and is expected to appear in the range of 70-80 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C4 / C5 (Ring)40 - 50
-CH₂NO₂ (Side Chain)70 - 80
C2 (Ring)150 - 160

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and establishing the complete molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between adjacent protons. For this molecule, it would primarily be used to confirm the assignments within the dihydroimidazole ring if the protons were not equivalent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. For this compound, an HMBC experiment would show a correlation between the protons of the –CH₂NO₂ group and the C2 carbon of the ring, confirming the attachment of the side chain to the ring. ipb.pt

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uobasrah.edu.iq

For this compound, key expected vibrational bands include:

N–O Stretching (Nitro Group): The most characteristic bands for the nitro group are the asymmetric and symmetric stretching vibrations, which are expected to appear around 1550 cm⁻¹ and 1380 cm⁻¹, respectively. These are typically strong absorptions in the IR spectrum.

C=N Stretching (Imidazoline Ring): The carbon-nitrogen double bond within the dihydroimidazole ring gives rise to a strong absorption band, typically in the region of 1600-1650 cm⁻¹.

N–H Stretching: The N–H bond of the secondary amine in the ring will show a stretching vibration, usually around 3300-3400 cm⁻¹. The peak shape can be broad due to hydrogen bonding.

C–H Stretching: Aliphatic C–H stretching vibrations from the methylene groups (–CH₂–) will be observed in the 2850-3000 cm⁻¹ region.

Table 3: Key Predicted Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretching3300 - 3400
C-H (aliphatic)Stretching2850 - 3000
C=NStretching1600 - 1650
NO₂Asymmetric Stretching~1550
NO₂Symmetric Stretching~1380

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. uobasrah.edu.iq The molecular formula for this compound is C₄H₇N₃O₂. chemnet.com

Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to the molecular weight plus a proton (143.05 + 1.01 = 144.06). Using Electron Ionization (EI), the molecular ion peak M⁺ would be observed at m/z 143.05.

Fragmentation Pattern: Under EI conditions, the molecular ion can fragment into smaller, characteristic ions. chemguide.co.uk Plausible fragmentation pathways for this compound could include:

Loss of the nitro group (–NO₂), resulting in a fragment at m/z 97 (143 - 46).

Cleavage of the C-C bond between the ring and the side chain, leading to the loss of a nitromethyl radical (•CH₂NO₂), resulting in a dihydroimidazolyl cation at m/z 83 (143 - 60).

Fragmentation of the dihydroimidazole ring itself.

Table 4: Predicted Mass Spectrometry Data for this compound
IonPredicted m/zIdentity
[M+H]⁺144.06Protonated Molecule (ESI/CI)
[M]⁺143.05Molecular Ion (EI)
[M-NO₂]⁺97.06Loss of nitro group
[M-CH₂NO₂]⁺83.06Loss of nitromethyl radical

Computational and Theoretical Investigations of 2 Nitromethyl 4,5 Dihydro 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of heterocyclic compounds. sciencepublishinggroup.comdnu.dp.ua It offers a balance between computational cost and accuracy, making it suitable for exploring the electronic properties and potential energy surfaces of molecules. For derivatives of imidazole (B134444), DFT calculations are used to optimize molecular geometry, predict spectroscopic signatures, and analyze chemical reactivity. orientjchem.orgnih.gov

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov

In studies of related imidazole and triazole derivatives, DFT calculations are routinely used to determine these parameters. ntu.edu.iqresearchgate.net For instance, the analysis of various heterocyclic compounds shows that the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov The HOMO-LUMO gap also provides insights into the charge transfer that can occur within the molecule. researchgate.net

Research Applications of 2 Nitromethyl 4,5 Dihydro 1h Imidazole in Synthetic Chemistry and Materials Science

Role as a Versatile Building Block in Organic Synthesis

In organic synthesis, the utility of a molecule is often defined by its ability to serve as a precursor for more complex structures. 2-(Nitromethyl)-4,5-dihydro-1H-imidazole is well-positioned in this regard, functioning as a key building block for diverse molecular architectures.

The structure of this compound is inherently suited for the construction of fused and polycyclic heterocyclic systems. The reactive nitromethyl group, coupled with the nitrogen atoms of the imidazoline (B1206853) ring, provides multiple sites for cyclization and condensation reactions. Researchers have explored the reactivity of similar imidazole (B134444) derivatives to create condensed heterocyclic systems. For instance, reactions involving the functional groups on the imidazole ring can lead to the formation of imidazo[2,1-b]thiazoles and imidazo[1,5-c]pyrimidines. ias.ac.in The nitromethyl group can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions, such as Michael additions, Henry reactions, and reductive cyclizations, thereby enabling the annulation of new rings onto the imidazoline core. This versatility allows for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. nih.gov

The general strategies for synthesizing complex heterocycles from functionalized imidazole precursors can be summarized as follows:

Reaction TypeReacting PartnerResulting Structure
Intramolecular Cyclization (After modification of nitromethyl group)Fused bicyclic imidazoles
Condensation Reactions Diketones, diesters, or other bifunctional electrophilesPolycyclic systems containing the imidazole core
[3+2] Cycloaddition DipolarophilesSpirocyclic or fused heterocyclic compounds

These potential reaction pathways underscore the role of this compound as a valuable intermediate for generating molecular diversity.

A key feature of this compound is its capacity to introduce both nitro and, subsequently, amine functionalities into larger molecules. The nitromethyl group is a well-established precursor to the amino group through reduction. This transformation is fundamental in organic synthesis, as it converts an electron-withdrawing group into an electron-donating one, drastically altering the chemical properties of the molecule.

The reduction of related 2-nitroimidazole (B3424786) compounds has been shown to produce the corresponding 2-amino derivatives. researchgate.net This process typically involves standard reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reductants like zinc in acidic media. The resulting 2-(aminomethyl)-4,5-dihydro-1H-imidazole is a diamine derivative that can be used in further synthetic steps, such as amide bond formation, Schiff base condensation, or the synthesis of more complex ligands and polymers.

Functional GroupSynthetic Utility
Nitro (-CH₂NO₂) ** - Electron-withdrawing group- Can be used in C-C bond formation (e.g., Henry reaction)- Precursor to the amine group
Amine (-CH₂NH₂) **- Nucleophilic center- Can be used in amide, imine, and urea (B33335) formation- Key functional group in many biologically active molecules and ligands

Applications in Catalysis and Ligand Design

The 4,5-dihydro-1H-imidazole ring is a prominent structural motif in the design of ligands for coordination chemistry and catalysis. Its derivatives are valued for their strong σ-donating properties and the steric environment they create around a metal center.

Imidazole and its derivatives are highly versatile ligands in coordination chemistry due to the presence of two nitrogen atoms with different electronic properties (a pyridine-like sp² nitrogen and a pyrrole-like sp² nitrogen). researchgate.net The 4,5-dihydro-1H-imidazole (imidazoline) ring retains the key coordinating imine nitrogen atom, which acts as a strong sigma-donor. wikipedia.org This allows dihydroimidazole (B8729859) derivatives to form stable complexes with a wide variety of transition metals. wikipedia.org

The coordination ability of these ligands is fundamental to their application in catalysis and materials science. ekb.eg The substituent at the 2-position, in this case, the nitromethyl group, can influence the electronic properties and steric bulk of the ligand, thereby fine-tuning the properties of the resulting metal complex. researchgate.net These complexes are explored for their potential in creating metal-organic frameworks (MOFs) and other supramolecular structures. researchgate.net

As structural analogs of other well-known N-heterocyclic ligands like oxazolines, 2-imidazoline derivatives have been successfully employed in homogeneous catalysis. wikipedia.org Metal complexes bearing imidazoline-based ligands have shown catalytic activity in a range of important organic transformations.

Examples of reactions catalyzed by metal-imidazoline complexes include:

Suzuki–Miyaura couplings

Mizoroki–Heck reactions

Diels–Alder reactions

Asymmetric allylic substitution

Henry reactions wikipedia.org

By forming a complex with a suitable metal precursor, this compound could potentially act as a ligand in catalytic systems designed for these and other transformations. The ability to modify the ligand structure provides a means to optimize catalyst performance in terms of activity, selectivity, and stability. researchgate.net

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, researchers often immobilize homogeneous catalysts onto solid supports, creating heterogeneous systems that combine the high activity of molecular catalysts with the practical advantages of solid catalysts. mdpi.com Imidazole-based ligands and their metal complexes have been successfully grafted onto various supports, including silica (B1680970) (SiO₂) and magnetic nanoparticles (Fe₃O₄). mdpi.comrsc.orgresearchgate.net

The this compound molecule can be functionalized for immobilization. For example, the secondary amine within the ring could be used as an attachment point to a functionalized support material. Once immobilized, the resulting material can coordinate with a metal ion to generate a solid-supported catalyst. This approach facilitates easy catalyst recovery (e.g., by filtration or using an external magnet for magnetic supports) and enhances reusability, which is crucial for developing sustainable and cost-effective chemical processes. mdpi.comrsc.org

Research on "this compound" in Materials Science Remains Undocumented

Following a comprehensive and targeted search of scientific literature and patent databases, it has been determined that there is no publicly available research detailing the application of the chemical compound This compound in the fields of synthetic chemistry and materials science, specifically concerning the development of polymers, advanced materials, surface modification, or interface chemistry.

The investigation, which included searches using the compound's name, synonyms such as 2-(nitromethyl)-2-imidazoline, and its CAS number (338402-60-1), did not yield any relevant studies, articles, or patents that fall within the scope of the requested topics. The existing literature focuses on other derivatives of imidazole and nitroimidazole, often in the context of pharmaceutical or biological applications, and does not mention the use of this compound as a monomer, a component in polymer synthesis, a surface modifying agent, or in the development of advanced materials.

Therefore, the sections and subsections outlined in the user's request concerning the research applications of this specific compound in materials science cannot be populated with scientifically accurate and verifiable information at this time. The compound is listed in chemical databases, confirming its existence, but its utility in the specified areas of materials science has not been reported in the accessible scientific domain.

Q & A

Q. How can researchers predict the impact of electron-deficient substituents on nitro-imidazole stability?

  • Methodological Answer : Hammett σ constants quantify electronic effects. Nitro groups (σm_m = 1.43) increase ring acidity, accelerating hydrolysis. Stabilize derivatives via electron-donating para-substituents (e.g., methoxy groups) or steric shielding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.